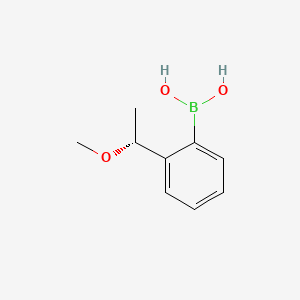

Methoxyethylbenzeneboronic acid, (+)-

Beschreibung

(+)-Methoxyethylbenzeneboronic acid is a chiral boronic acid derivative characterized by a methoxyethyl substituent attached to a phenylboronic acid core. This compound is likely utilized in asymmetric synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where chirality and steric effects influence reactivity and enantioselectivity . Boronic acids are pivotal in pharmaceutical and materials science due to their versatility in forming carbon-carbon bonds, and the (+)-enantiomer may have specialized applications in drug development or catalysis.

Eigenschaften

CAS-Nummer |

159752-39-3 |

|---|---|

Molekularformel |

C9H13BO3 |

Molekulargewicht |

180.01 g/mol |

IUPAC-Name |

[2-[(1R)-1-methoxyethyl]phenyl]boronic acid |

InChI |

InChI=1S/C9H13BO3/c1-7(13-2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3/t7-/m1/s1 |

InChI-Schlüssel |

FQRNBDHINRHZRU-SSDOTTSWSA-N |

Isomerische SMILES |

B(C1=CC=CC=C1[C@@H](C)OC)(O)O |

Kanonische SMILES |

B(C1=CC=CC=C1C(C)OC)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Methoxyethylbenzenboronsäure, (+)-, durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Umwandlung der Boronsäuregruppe in einen Boronatester oder ein Boronsäureanhydrid.

Reduktion: Reduktionsreaktionen können die Boronsäuregruppe in ein Boran oder Borhydrid umwandeln.

Substitution: Die Boronsäuregruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Natriumperborat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine, Alkohole und Thiole werden häufig in Substitutionsreaktionen eingesetzt

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von Methoxyethylbenzenboronsäure, (+)-, Boronatester ergeben, während die Reduktion Borane produzieren kann.

Wissenschaftliche Forschungsanwendungen

Methoxyethylbenzenboronsäure, (+)-, hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von Methoxyethylbenzenboronsäure, (+)-, beinhaltet ihre Wechselwirkung mit verschiedenen molekularen Zielstrukturen. In Suzuki-Miyaura-Kupplungsreaktionen wirkt die Verbindung als Nukleophil und überträgt ihre organische Gruppe auf den Palladiumkatalysator, der dann eine neue Kohlenstoff-Kohlenstoff-Bindung mit dem elektrophilen Partner bildet. Dieser Prozess umfasst mehrere Schlüsselschritte, darunter oxidative Addition, Transmetallierung und reduktive Eliminierung.

Analyse Chemischer Reaktionen

Types of Reactions

Methoxyethylbenzeneboronic acid, (+)-, undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of the boronic acid group to a boronate ester or boronic anhydride.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Methoxyethylbenzeneboronic acid, (+)-, can yield boronate esters, while reduction can produce boranes .

Wissenschaftliche Forschungsanwendungen

Methoxyethylbenzeneboronic acid, (+)-, has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of Methoxyethylbenzeneboronic acid, (+)-, involves its interaction with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a nucleophile, transferring its organic group to the palladium catalyst, which then forms a new carbon-carbon bond with the electrophilic partner . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

- Structural Similarity vs. Reactivity : Compounds with high similarity scores (e.g., 0.96 for 2,3-difluoro-6-methoxy in ) may share synthetic routes but exhibit divergent reactivity due to electronic differences .

- Handling and Stability : Chloro- and fluoro-substituted boronic acids require inert storage conditions to prevent protodeboronation, whereas methoxyethyl analogs may offer greater stability .

- Data Gaps: Limited physicochemical data (e.g., melting points, solubility) for (+)-methoxyethylbenzeneboronic acid hinder direct comparison. Further experimental characterization is needed.

Biologische Aktivität

Methoxyethylbenzeneboronic acid, specifically the compound known as (2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, is an organoboron compound that exhibits significant biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

Methoxyethylbenzeneboronic acid features a boronic acid functional group attached to a phenyl ring with a methoxyethyl substituent. This unique structure enhances its solubility and reactivity compared to simpler boronic acids, making it a candidate for various medicinal applications.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methoxyethylbenzeneboronic acid | Boronic acid group with methoxyethyl substituent | Enhanced solubility and reactivity |

| 3,4-Dihydroxybenzeneboronic acid | Two hydroxyl groups on the benzene ring | More polar; used in different biological assays |

| Phenylboronic acid | Simple phenyl group | Primarily used in synthetic applications |

Mechanisms of Biological Activity

The biological activity of methoxyethylbenzeneboronic acid is primarily linked to its ability to interact with specific proteins and enzymes. Boronic acids are known for their capacity to form reversible covalent bonds with diols, which facilitates various biochemical interactions. Key areas of interest include:

- Proteasome Inhibition : Compounds containing boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism is particularly relevant in cancer therapy where proteasome inhibitors are utilized to induce cell death in malignant cells.

- Antioxidant Activity : Some derivatives of boronic acids exhibit strong antioxidant properties, which may contribute to their therapeutic effects by reducing oxidative stress within cells .

- Antiproliferative Effects : Studies have shown that certain derivatives demonstrate significant antiproliferative activity against various cancer cell lines, indicating potential applications in oncology .

Anticancer Activity

A notable study evaluated the antiproliferative effects of methoxyethylbenzeneboronic acid against several cancer cell lines. The results indicated that the compound exhibited IC50 values ranging from 2.2 to 5.3 µM across different cell types, demonstrating its potency as a potential anticancer agent. The study also highlighted that the observed biological activity was not solely due to oxidative stress inhibition but rather a complex interaction with cellular pathways .

Antimicrobial Properties

Another research effort focused on the antibacterial activity of methoxyethylbenzeneboronic acid derivatives against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was determined to be 8 µM, suggesting that these compounds could serve as leads for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.